REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][CH:4]=1.[CH2:12]([N:14]([CH2:17]C)CC)[CH3:13].[CH3:19][OH:20].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>O1CCCC1>[CH3:19][O:20][CH2:13][CH2:12][N:14]([CH3:17])[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
86.4 mg
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
2-(methoxyethyl)methylamine
|
Quantity
|
43 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 μL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 μL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is shaken at 50° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove unreacted alkyl bromide
|
Type
|
STIRRING
|
Details
|
shaken for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resin is filtered off
|
Type
|
WASH
|
Details
|
rinsed with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
ADDITION
|
Details
|
To the residue is added 500 μL each of tetrahydrofuran and methanol
|
Type
|
CUSTOM
|
Details
|
to remove unreacted amine
|
Type
|
STIRRING
|
Details
|
This is then shaken for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCN(CC1=CC=C(C=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |